molecular formula C9H11NO3 B8477590 3-Ethoxy-4,5,6,7-tetrahydro-1,2-benzisoxazol-4-one

3-Ethoxy-4,5,6,7-tetrahydro-1,2-benzisoxazol-4-one

Cat. No. B8477590
M. Wt: 181.19 g/mol
InChI Key: JFSGRRMNDJRVJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05998613

Procedure details

To a solution of 3-ethoxy-4,5,6,7-tetrahydro-1,2-benzisoxazole 1a (35 g) in glacial acetic acid (500 mL) at 10° C. was added concentrated H2SO4 (29 mL). A solution of sodium dichromate (71 g) in glacial acetic acid (300 mL) kept at 40-45° C. was added dropwise during one hour at 20-25° C. The mixture was stirred for another 3 hours at 25-30° C. The reaction mixture was poured onto ice and diethyl ether (3 L). pH was adjusted to >10 by addition of concentrated aqueous NaOH. The organic phase was separated and worked up. The remaining crude title compound was purified by column chromatography on silica gel (eluted with ethyl acetate/heptane 1:1). Pure 3-ethoxy-4,5,6,7-tetrahydro-1,2-benzisoxazol-4-one was washed with diisopropyl ether and dried. Yield 27 g. Mp 98-99° C.
Quantity
35 g
Type
reactant
Reaction Step One
Name
Quantity
29 mL
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
71 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
300 mL
Type
solvent
Reaction Step Four
Quantity
3 L
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4]1[C:8]2[CH2:9][CH2:10][CH2:11][CH2:12][C:7]=2[O:6][N:5]=1)[CH3:2].[OH:13]S(O)(=O)=O.[Cr](O[Cr]([O-])(=O)=O)([O-])(=O)=O.[Na+].[Na+].[OH-].[Na+]>C(O)(=O)C.C(OCC)C>[CH2:1]([O:3][C:4]1[C:8]2[C:9](=[O:13])[CH2:10][CH2:11][CH2:12][C:7]=2[O:6][N:5]=1)[CH3:2] |f:2.3.4,5.6|

Inputs

Step One
Name
Quantity
35 g
Type
reactant
Smiles
C(C)OC1=NOC2=C1CCCC2
Name
Quantity
29 mL
Type
reactant
Smiles
OS(=O)(=O)O
Name
Quantity
500 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
71 g
Type
reactant
Smiles
[Cr](=O)(=O)([O-])O[Cr](=O)(=O)[O-].[Na+].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
300 mL
Type
solvent
Smiles
C(C)(=O)O
Step Five
Name
Quantity
3 L
Type
solvent
Smiles
C(C)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
27.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
The mixture was stirred for another 3 hours at 25-30° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
kept at 40-45° C.
ADDITION
Type
ADDITION
Details
was added dropwise during one hour at 20-25° C
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The organic phase was separated
CUSTOM
Type
CUSTOM
Details
The remaining crude title compound was purified by column chromatography on silica gel (eluted with ethyl acetate/heptane 1:1)
WASH
Type
WASH
Details
Pure 3-ethoxy-4,5,6,7-tetrahydro-1,2-benzisoxazol-4-one was washed with diisopropyl ether
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
Smiles
C(C)OC1=NOC2=C1C(CCC2)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.